4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one
Description
Chemical Structure: The compound features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 4-position with a carbonyl-linked 5-(naphthalen-2-yl)thiophen-2-yl moiety. This structure combines aromatic (naphthalene, thiophene) and heterocyclic (piperazinone) components, which are common in bioactive molecules targeting enzymes or receptors .
The naphthalene group likely enhances π-π stacking interactions in biological systems, while the thiophene and piperazinone moieties contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
4-(5-naphthalen-2-ylthiophene-2-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-12-21(10-9-20-18)19(23)17-8-7-16(24-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11H,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJXWCJDFHYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the naphthalene group through a Friedel-Crafts acylation reaction. The final step involves the incorporation of the piperazinone moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazin-2-one Derivatives with Thiophene Substituents
(a) 1-(Thiophen-2-yl)piperazin-2-one (CAS 1284355-06-1)
- Structure : Simplest analog, lacking the naphthalene and carbonyl-thiophene groups.
- Molecular Weight : 182.24 g/mol (vs. ~393.43 g/mol for the target compound).
- Activity: No direct biological data is provided, but the absence of the naphthalene group likely reduces binding affinity compared to the target compound. Piperazinones are often explored for CNS targets due to their ability to cross the blood-brain barrier .
(b) 1-(Pyridin-3-yl)-4-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one (CAS 2210138-96-6)
- Structure : Incorporates a pyridinyl group and an oxazole-thiophene substituent.
- Molecular Weight : 354.38 g/mol.
Arylpiperazine Derivatives with Thiophene Moieties
Several analogs from the arylpiperazine class (–9) share structural motifs:
Comparison : The target compound’s naphthalene-thiophene carbonyl group may offer stronger aromatic interactions than trifluoromethyl or pyridinyl groups, possibly enhancing binding to targets like CDK2 .
CDK2 Inhibitors with Naphthalene and Thiophene Groups
From , pyridine and pyrazolopyridine derivatives with naphthalene and thiophene substituents show potent CDK2 inhibition:
| Compound | IC50 (µM) | Key Structural Features |
|---|---|---|
| 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | Pyrazolopyridine core, naphthalene-thiophene |
| Target Compound (Hypothesized) | N/A | Piperazinone core, naphthalene-thiophene carbonyl |
Inference: The piperazinone core in the target compound may mimic the pyridine/pyrazolopyridine scaffolds in CDK2 inhibitors, but the ketone group could modulate solubility or hydrogen-bonding interactions .
Boronated Thiophene-Pyrrolidine Diones
describes a boronate-containing thiophene-pyrrolidine dione (S10). While structurally distinct, the naphthalene-thiophene motif is retained. Boronates are often used in Suzuki couplings for further derivatization, suggesting the target compound could serve as a precursor for similar applications .
Biological Activity
The compound 4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with a thiophene and naphthalene moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene and thiophene rings have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3h | Methicillin-resistant S. aureus | 8 µg/mL | |
| 7 | Vancomycin-resistant E. faecium | 16 µg/mL | |
| 9f | Candida auris | 4 µg/mL |
Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively studied. In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Evaluation
In a study evaluating the anticancer activity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, the compound showed a dose-dependent reduction in cell viability:
- A549 Cells :
- At 100 µM concentration, viability decreased by approximately 40% compared to untreated controls.
- Caco-2 Cells :
- A more pronounced effect was observed with a viability decrease of about 60% at the same concentration.
These results suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.
Table 2: Anticancer Activity Results
Anti-inflammatory Activity
The anti-inflammatory effects of piperazine derivatives are also noteworthy. Compounds similar to our target have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which plays a critical role in inflammation.
The presence of the thiophene moiety is believed to enhance the anti-inflammatory activity by modulating signaling pathways involved in inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
